Avagacestat

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

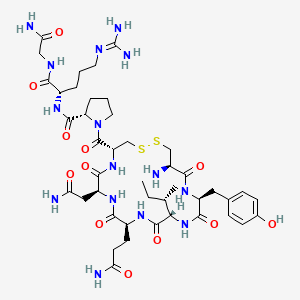

Avagacestat, also known as BMS-708163, is an orally active γ-secretase inhibitor . The primary target of this compound is the enzyme’s amyloid precursor protein (APP) substrate . This compound has been reported to have 137-fold selectivity for APP over Notch in cell culture . Notch is a transmembrane receptor whose signaling is important for cell-fate decisions in the intestine and in lymphocyte maturation .

Mode of Action

This compound selectively blocks the processing of the APP substrate, thereby inhibiting the synthesis of β-amyloid (Aβ) peptides . This selective inhibition spares the processing of Notch substrates, which is important as Notch signaling plays a crucial role in cell-fate decisions .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the amyloidogenic pathway, which leads to the production of Aβ peptides . This pathway involves the sequential cleavage of APP first by beta-site APP-cleaving enzyme (BACE) and then by γ-secretase . By inhibiting γ-secretase, this compound prevents the formation of Aβ peptides, which are integral to the pathogenesis of Alzheimer’s disease .

Pharmacokinetics

This compound is rapidly absorbed into the systemic circulation, with a mean time to reach maximum plasma concentration (tmax) of approximately 1–2 hours, and a cerebrospinal fluid (CSF) tmax of approximately 3 hours . It has a terminal elimination half-life of 38–65 hours and reaches a steady-state concentration by day 10 of daily dosing . There were no apparent differences in steady-state area under the plasma concentration–time curve between young and elderly subjects; however, elderly subjects demonstrated a higher maximum plasma concentration for this compound .

Result of Action

The primary molecular effect of this compound is the reduction of Aβ peptide levels in the CSF . This is achieved by inhibiting the γ-secretase-mediated cleavage of APP, thereby preventing the formation of Aβ peptides .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, drug interaction studies have been conducted with cholinesterase inhibitors, blood thinners, and a range of other drugs commonly used in aging populations, including skin anti-infectives . These studies help to understand how other substances in the body can affect the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Avagacestat interacts with the γ-secretase complex, which is composed of four essential subunits: Presenilin (PS), Nicastrin (NCT), Anterior pharynx defective 1 (Aph-1), and Presenilin enhancer-2 (Pen-2) . This compound binds to the presenilin1 (PS1) subunit of the γ-secretase complex .

Cellular Effects

This compound influences cell function by reducing the production of Aβ peptides . This can impact cell signaling pathways and gene expression related to Alzheimer’s Disease. It should be noted that this compound has been associated with increases in nonmelanoma skin cancer and nonprogressive, reversible renal tubule effects .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the γ-secretase complex, thereby reducing the production of Aβ peptides . It binds to the PS1 subunit of the γ-secretase complex, potentially affecting the alignment of catalytic aspartate residues .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to reduce steady-state trough concentrations of CSF Aβ 1–38, Aβ 1–40, and Aβ 1–42 in a dose-dependent fashion over 28 days of daily dosing .

Dosage Effects in Animal Models

In animal models, doses of this compound greater than 50 mg/day have been observed to reduce Aβ levels, with no signs of potential Notch-related dose-limiting toxicities .

Metabolic Pathways

Its primary action is the inhibition of the γ-secretase complex, which plays a role in the amyloidogenic pathway of amyloid precursor protein (APP) processing .

Transport and Distribution

It is known to be rapidly absorbed and reaches a steady-state concentration by day 10 of daily dosing .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cellular membrane where the γ-secretase complex resides .

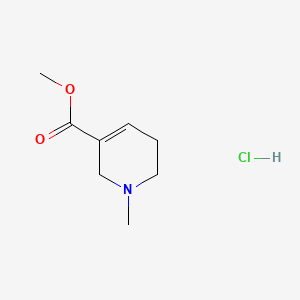

Méthodes De Préparation

La synthèse de l'Avagacestat implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures pour former le produit final. La voie de synthèse implique généralement l'utilisation de la chimie des arylsulfonamides, où des conditions réactionnelles spécifiques telles que la température, les solvants et les catalyseurs sont soigneusement contrôlées pour obtenir le produit souhaité . Les méthodes de production industrielle peuvent impliquer une mise à l'échelle de ces réactions tout en garantissant la pureté et le rendement du composé .

Analyse Des Réactions Chimiques

L'Avagacestat subit diverses réactions chimiques, notamment :

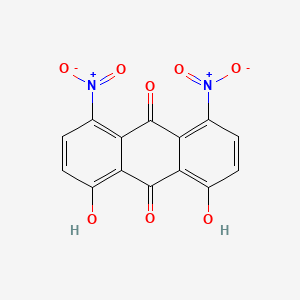

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium et des réactifs de substitution comme les halogènes . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant la γ-sécrétase.

Mécanisme d'action

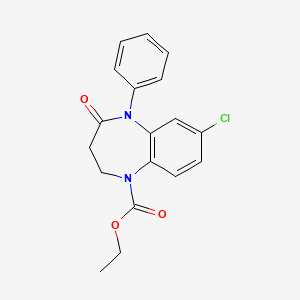

L'this compound exerce ses effets en inhibant sélectivement la γ-sécrétase, un complexe enzymatique responsable du clivage de la protéine précurseur amyloïde (APP) pour produire des peptides Aβ . En inhibant la γ-sécrétase, l'this compound réduit la production de peptides Aβ, ce qui pourrait empêcher la formation de plaques amyloïdes dans le cerveau . Les cibles moléculaires impliquées comprennent le complexe γ-sécrétase et ses substrats, l'APP et Notch .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

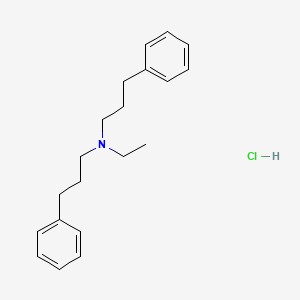

L'Avagacestat est unique en son genre dans son inhibition sélective de la γ-sécrétase, avec une plus grande sélectivité pour l'APP par rapport à Notch par rapport à d'autres composés similaires . Les composés similaires comprennent :

Semagacestat : Un autre inhibiteur de la γ-sécrétase qui réduit la production d'Aβ mais a été associé à des effets indésirables.

Begacestat : Un inhibiteur sélectif de la γ-sécrétase de type sulfonamide de thiophène.

La plus grande sélectivité de l'this compound pour l'APP par rapport à Notch en fait un candidat prometteur pour réduire les niveaux d'Aβ sans causer de toxicité importante liée à Notch .

Propriétés

IUPAC Name |

(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClF4N4O4S/c21-14-3-5-15(6-4-14)34(31,32)29(17(18(26)30)7-8-20(23,24)25)10-13-2-1-12(9-16(13)22)19-27-11-33-28-19/h1-6,9,11,17H,7-8,10H2,(H2,26,30)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAOPVUAMONVLA-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)C(CCC(F)(F)F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)[C@H](CCC(F)(F)F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClF4N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150811 | |

| Record name | Avagacestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146699-66-2 | |

| Record name | Avagacestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146699662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avagacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avagacestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVAGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ44WWY45Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

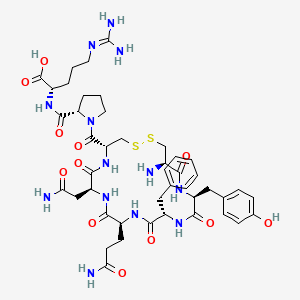

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.